molecular formula C13H12N2O B13395292 N-phenyl-2-(pyridin-2-yl)acetamide

N-phenyl-2-(pyridin-2-yl)acetamide

Cat. No.: B13395292
M. Wt: 212.25 g/mol
InChI Key: VRHXDURRCKBYRU-UHFFFAOYSA-N
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Description

Contextualization within Acetamide (B32628) Chemistry and Heterocyclic Compounds

N-phenyl-2-(pyridin-2-yl)acetamide is a derivative of acetamide (CH₃CONH₂), an organic compound featuring a carbonyl group bonded to a nitrogen atom. The acetamide framework is a fundamental component of many biologically active molecules and materials. In this specific molecule, one hydrogen on the acetyl methyl group is substituted by a pyridin-2-yl group, and one hydrogen on the amino group is replaced by a phenyl group.

The presence of the pyridine (B92270) ring places this compound within the vast family of heterocyclic compounds. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and natural products. smolecule.com The combination of the acetamide linker with both a phenyl and a pyridine ring creates a molecule with a distinct three-dimensional architecture and electronic properties, influencing its reactivity and potential interactions with biological systems or materials. The compound is classified under several chemical categories, including amides, benzene (B151609) compounds, and pyridines. researchgate.net

Historical Perspectives of Pyridine- and Phenyl-Substituted Acetamides in Synthetic Chemistry

The synthesis of pyridine derivatives has a rich history, with early methods dating back to the 19th century. researchgate.net The development of synthetic routes to functionalized pyridines has been a continuous area of focus, driven by their importance in various applications. Similarly, the synthesis of N-aryl acetamides through the chloroacetylation of aryl amines is a well-established chemical transformation. nih.gov

The preparation of molecules combining these two features, such as this compound, has evolved with the advent of modern synthetic methodologies. Early approaches might have involved multi-step sequences with moderate yields. However, the development of more efficient coupling reactions has streamlined the synthesis of such compounds. For instance, the reaction of heterocyclic amines with substituted phenylacetic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) has become a common strategy for creating these amide linkages. nih.gov The synthesis of related N-substituted acetamide derivatives has also been achieved through the reaction of chloro-N-[(substituted) phenyl] acetamides with appropriate nucleophiles. Current time information in Bangalore, IN. These advancements have made compounds like this compound more accessible for research purposes.

Significance of the this compound Scaffold in Advanced Chemical Research

The amide bond provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition in biological systems. The pyridine ring, being a bioisostere of a phenyl ring but with different electronic properties and the ability to act as a hydrogen bond acceptor, offers opportunities for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The phenyl group provides a lipophilic region that can influence the molecule's solubility and ability to cross biological membranes. The versatility of this scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR), a key aspect of modern drug discovery and materials science.

Overview of Multidisciplinary Research Approaches for Acetamide Derivatives

The investigation of acetamide derivatives, including this compound, is a multidisciplinary endeavor. Medicinal chemists design and synthesize novel derivatives to explore their therapeutic potential against various diseases. nih.govontosight.ai This often involves computational studies, such as molecular docking, to predict how these molecules might interact with biological targets like enzymes or receptors. nih.gov

Chemical biologists utilize these compounds as probes to study biological processes. The synthesis of structurally related flavonoid acetamide derivatives, for example, has been undertaken to improve the bioavailability and antioxidant properties of natural flavonoids. researchgate.net In the field of materials science, acetamide derivatives are being investigated for their potential in the development of new polymers and other advanced materials. nih.gov Furthermore, analytical chemists develop methods for the detection and quantification of these compounds, while physical chemists study their thermodynamic properties and interactions with other molecules, such as polymers for drug delivery systems. researchgate.net The comprehensive characterization of these molecules often involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structure and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-phenyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C13H12N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

VRHXDURRCKBYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Phenyl 2 Pyridin 2 Yl Acetamide

Established Synthetic Routes to N-phenyl-2-(pyridin-2-yl)acetamide

The formation of the amide bond in this compound is a key step in its synthesis, with several reliable methods being employed.

Amidation Reactions and Coupling Strategies

Amidation reactions represent a direct and widely used approach for the synthesis of this compound. These methods typically involve the reaction of a carboxylic acid or its activated derivative with an amine. The use of coupling agents is a common strategy to facilitate this transformation. For instance, the coupling of phenylacetic acid with 2-aminopyridine (B139424) can be achieved using various reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

A variety of coupling agents have been developed for amide bond formation. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in a solvent like DMF have proven effective in coupling anilines with carboxylic acids to form amide bonds. mdpi.com Organophosphorus-catalyzed condensation reactions also offer a method for the three-component assembly of 2-amidopyridines from amines, carboxylic acids, and pyridine (B92270) N-oxides. nih.gov

A general representation of the amidation reaction is shown below:

Table 1: Common Coupling Agents for Amidation

Coupling Agent Abbreviation Notes
1,1'-Carbonyldiimidazole CDI An activating agent for amide coupling. mdpi.com
Hexafluorophosphate azabenzotriazole tetramethyl uronium HATU Used with a base like DIPEA for efficient amide formation. mdpi.com
Organophosphorus Catalysts - Enable three-component condensation reactions. nih.gov

Reaction Pathways Involving N-acetylisatin and 2-aminomethyl pyridine

While direct searches did not yield specific information on the reaction between N-acetylisatin and 2-aminomethyl pyridine to form this compound, related syntheses of substituted 2-aminopyridines from pyridine N-oxides have been reported. These reactions can proceed through a Reissert-Henze-type mechanism where pyridine N-oxides react with activated isocyanides. nih.gov A plausible mechanism involves the addition of the N-oxide to an activated isocyanide, forming an imidate intermediate which then undergoes further reaction to yield the 2-aminopyridine derivative. nih.gov

Utilization of Acyl Chlorides in Acetamide (B32628) Synthesis

The use of acyl chlorides is a classic and highly effective method for the synthesis of acetamides. In this approach, 2-(pyridin-2-yl)acetyl chloride is reacted with aniline (B41778) to form this compound. This method is often preferred due to the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution with the amine.

The general reaction is as follows: Pyridine-2-acetyl chloride + Aniline → this compound + HCl

This method has been successfully applied to synthesize a variety of N-phenylacetamide derivatives. For example, 2-chloro-N-phenylacetamide, a key intermediate, can be synthesized by reacting aniline with chloroacetyl chloride. bioline.org.br This intermediate can then be reacted with various amines to produce a range of substituted acetamides. bioline.org.brnih.gov Similarly, the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a foundational method for synthesizing N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide also employs the activation of a carboxylic acid to its corresponding acyl chloride, which then reacts with an amine. acs.org

Derivatization Strategies and Functional Group Transformations

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Structural Modification Approaches of the Pyridine and Phenyl Moieties

The pyridine and phenyl rings of this compound are amenable to various substitution reactions. The substitution of phenyl moieties with ferrocenyl groups in drug molecules has been shown to sometimes lead to compounds with improved pharmacodynamic profiles. mdpi.com The pyridine ring can undergo reactions such as oxidation with peroxy acids to form a stable pyridine N-oxide. youtube.com This transformation can alter the electronic properties of the ring and provide a handle for further functionalization. Additionally, electrophilic aromatic substitution on the phenyl ring can introduce a range of substituents, although the conditions must be carefully chosen to avoid side reactions with the amide linkage or the pyridine nitrogen.

Incorporation of Diverse Heterocyclic Rings through Acetamide Linkage

The acetamide linkage serves as a versatile linker to connect the pyridylphenyl core to other heterocyclic systems. This strategy has been employed to synthesize a wide array of compounds with potential biological activities. For instance, new N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized by introducing the thiazole (B1198619) moiety into the amide scaffold. nih.gov The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrates the linkage of two different thiophene (B33073) rings through an acetamide bridge. acs.org Furthermore, other heterocyclic compounds like pyrazole, thiophene, oxazine, and pyridazine (B1198779) derivatives have been synthesized using a cyanoacetamide intermediate, showcasing the broad applicability of this approach. sapub.org

Table 2: Examples of Incorporated Heterocyclic Rings

Incorporated Heterocycle Synthetic Strategy Reference
4-Arylthiazole Condensation of a thiourea (B124793) intermediate with α-bromophenylethanones. nih.gov
Thiophene Reaction of an activated carboxylic acid with an aminothiophene. acs.org
Pyrazole, Thiophene, Oxazine, Pyridazine Utilization of a cyanoacetamide intermediate for cyclization reactions. sapub.org

Mechanistic Studies of Reaction Pathways

The synthesis of this compound typically involves the acylation of an amine with a carboxylic acid derivative. While specific experimental and computational studies exclusively on this compound are not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous systems, such as the acylation of amines and the formation of similar amide structures.

The formation of the amide bond between a carboxylic acid derivative and an amine is generally believed to proceed through a nucleophilic acyl substitution mechanism. In the context of synthesizing this compound, this would involve the reaction of a phenylacetic acid derivative with 2-aminomethylpyridine (also known as 2-picolylamine).

The reaction pathway can be conceptualized as follows:

Activation of the Carboxylic Acid: The carboxylic acid is often activated to a more reactive species, such as an acyl chloride, acyl anhydride, or an active ester. This activation step is critical as carboxylic acids themselves are generally poor electrophiles.

Nucleophilic Attack: The nitrogen atom of the amine (2-aminomethylpyridine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate . This intermediate is a key species in the reaction pathway.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is typically unstable and collapses by expelling a leaving group. The nature of the leaving group depends on the activating agent used. For instance, if an acyl chloride is used, the leaving group is a chloride ion. This step results in the formation of the stable amide bond.

Computational Studies on Analogous Systems:

While direct computational studies on this compound are scarce, Density Functional Theory (DFT) calculations have been employed to investigate the structures and energetics of similar molecules. For example, studies on 2-phenyl-N-(pyrazin-2-yl)acetamide have utilized DFT to determine its optimized molecular structure and vibrational frequencies. nih.gov Similarly, theoretical studies on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide have been conducted to support its structural and electronic properties. nih.gov These studies demonstrate the feasibility of using computational methods to model the geometry and electronic structure of intermediates and transition states in the synthesis of related pyridinyl acetamides.

The transition state for the nucleophilic attack would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl double bond. The subsequent transition state for the collapse of the tetrahedral intermediate would feature the partial reformation of the carbonyl double bond and the partial breaking of the bond to the leaving group.

A proposed mechanism for the N-acetylation of amines using acetonitrile (B52724) as the acetylating agent suggests the formation of an amidine intermediate. nih.gov In this pathway, the nitrile group coordinates to a catalyst, making the carbon atom susceptible to nucleophilic attack by the amine. The resulting amidine is then hydrolyzed to the corresponding acetamide. nih.gov While this method uses a different acetylating agent, it highlights an alternative pathway involving distinct intermediates.

The rate and equilibrium of the amide bond formation are governed by kinetic and thermodynamic factors, respectively.

Kinetic Considerations:

The rate of the acylation reaction is influenced by several factors:

Nucleophilicity of the Amine: The nucleophilicity of the amine is a key determinant of the reaction rate. More nucleophilic amines will react faster.

Electrophilicity of the Acylating Agent: The reactivity of the carboxylic acid derivative is crucial. Acyl chlorides are generally more reactive than anhydrides, which are more reactive than esters.

Steric Hindrance: Steric hindrance around the reacting centers (the amine nitrogen and the carbonyl carbon) can significantly slow down the reaction rate. Studies on the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives have shown that the position of substituents on the aromatic ring plays a crucial role, with ortho-substituted derivatives often exhibiting lower yields due to steric hindrance. nih.gov

Catalyst: The use of catalysts can dramatically increase the reaction rate. Lewis acids or other coupling agents are commonly employed to enhance the electrophilicity of the carbonyl carbon. For instance, NiCl₂ has been used to catalyze the direct amidation of phenylacetic acid derivatives. nih.gov

Thermodynamic Considerations:

The formation of an amide bond from a carboxylic acid and an amine is generally a thermodynamically favorable process, with the release of a small molecule like water. However, the direct reaction is often slow due to a high activation energy.

Thermodynamic parameters for the formation of related amides have been studied. For example, thermochemical data for N-phenylacetamide is available, providing insights into the stability of the amide bond. nist.gov In a study of a copper(II) complex of a related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, thermodynamic parameters such as activation energy (ΔE), enthalpy of activation (ΔH), and entropy of activation (ΔS*) were derived from thermal analysis data, as shown in the table below. nih.gov While this data pertains to the thermal decomposition of a metal complex, it illustrates the type of thermodynamic information that can be obtained for such systems.

Table 1: Thermodynamic Parameters for the Decomposition of a [Cu(II)(2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide)Cl₂·H₂O]·2H₂O Complex nih.gov

PeakΔE* (kJ/mol)nαTₘ (K)ZΔS* (kJ/mol K)ΔH* (kJ/mol)ΔG* (kJ/mol)
a127.2041.380.5713442.525-0.238-82.009-0.138
c144.879

Note: This data is for the thermal decomposition of a related complex and not the formation of this compound itself. The parameters represent: ΔE* (activation energy), n (order of reaction), α (conversion), Tₘ (peak temperature), Z (pre-exponential factor), ΔS* (entropy of activation), ΔH* (enthalpy of activation), and ΔG* (Gibbs free energy of activation).

The equilibrium of the amidation reaction can be shifted towards the product side by removing the water formed during the reaction, for example, by azeotropic distillation.

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of N-phenyl-2-(pyridin-2-yl)acetamide and Analogues

Single-crystal X-ray diffraction stands as the most powerful method for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of its close structural analogues, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide and N-phenyl-N-(pyridin-4-yl)acetamide, offers significant insights into the expected structural features.

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For instance, the analogue 2-Phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A space group is a mathematical description of the symmetry elements present in the crystal structure. This particular space group indicates a center of inversion and a screw axis. Another analogue, N-phenyl-N-(pyridin-4-yl)acetamide, also crystallizes in a monoclinic system but with the space group P2₁/n. researchgate.net The determination of these parameters is the first step in a full structural solution.

Table 1: Crystallographic Data for Analogues of this compound

Parameter 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net N-phenyl-N-(pyridin-4-yl)acetamide researchgate.net
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 8.1614(10) 9.097(7)
b (Å) 14.9430(13) 11.824(11)
c (Å) 9.3877(9) 10.128(10)
β (˚) 103.653(12) 106.64(2)
Volume (ų) 1111.1(2) 1043.8(16)

| Z | 4 | 4 |

Z represents the number of molecules in the unit cell.

The solid-state architecture of these acetamide (B32628) derivatives is significantly influenced by a network of non-covalent interactions. Hydrogen bonds are particularly prominent. In related structures, classical N-H···O hydrogen bonds are observed where the amide hydrogen acts as a donor to the carbonyl oxygen of an adjacent molecule, forming robust chains or dimers. nih.gov

The interplay of the aforementioned intermolecular forces dictates how individual molecules pack together, forming a supramolecular assembly. In the case of 2-Phenyl-N-(pyrazin-2-yl)acetamide, N-H···O and C-H···O hydrogen bonds link molecules to form a two-dimensional network. researchgate.net For other related compounds, these interactions can extend into complex three-dimensional frameworks. The specific geometry of the hydrogen bonds (bond lengths and angles) and the orientation of the π-stacking interactions determine the final crystal packing architecture, which in turn influences the material's physical properties like melting point and solubility.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of a molecule by probing the interaction of the compound with electromagnetic radiation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and its analogues, these techniques provide clear evidence for the key structural components.

The FT-IR spectrum of the related 2-Phenyl-N-(pyrazin-2-yl)acetamide shows characteristic absorption bands. researchgate.net The N-H stretching vibration of the amide group typically appears as a sharp band around 3211 cm⁻¹. The C=O stretching of the amide carbonyl is also prominent, usually observed near 1662 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are found at higher wavenumbers, generally above and below 3000 cm⁻¹, respectively. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for an Analogue, 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretching 3211
Aromatic C-H Stretching 3051
Aliphatic C-H Stretching 2864
Amide C=O Stretching 1662
Amide C-N Stretching 1554

| Aromatic C=C | Stretching | 1409 |

These spectroscopic signatures, when combined with X-ray diffraction data, provide a comprehensive and unambiguous characterization of the compound's structure.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. For this compound, the key chromophores are the phenyl ring, the pyridyl ring, and the carbonyl group of the amide linkage.

The expected electronic transitions include:

π → π* transitions: These high-intensity absorptions arise from the conjugated π-electron systems of the aromatic rings. They typically occur in the near-UV region (200-400 nm).

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. libretexts.org The carbonyl group's n → π* transition is a classic example.

The UV-Vis spectrum provides a characteristic fingerprint of the molecule's conjugated systems, which can be influenced by the solvent polarity. tanta.edu.eg

Table 2: Expected Electronic Transitions for this compound
Transition TypeInvolved GroupsExpected Wavelength RegionRelative Intensity
π → πPhenyl Ring, Pyridyl Ring~200-300 nmHigh
n → πAmide Carbonyl Group (C=O)~280-350 nmLow

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species, particularly Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions.

This compound, in its pure, neutral state, is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-silent and would not produce an ESR spectrum on its own. However, the pyridine (B92270) and amide groups contain potential donor atoms (nitrogen and oxygen) capable of coordinating with metal ions. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), ESR spectroscopy would become an invaluable tool for characterizing the resulting complex. The spectrum could provide detailed information about the metal's oxidation state, its coordination environment, and the nature of the metal-ligand bonding.

Thermal Analysis for Structural Stability and Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition pattern. The resulting TGA curve would show a stable baseline at lower temperatures, indicating no mass loss. Upon heating, a sharp drop in mass would signify the onset of thermal decomposition. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability. For a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, thermal stability was observed up to 232°C. researchgate.net

Differential Thermal Analysis (DTA) for Phase Transitions and Energetics

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as both are subjected to the same heating program. DTA is highly sensitive to thermal events such as phase transitions. For this compound, DTA would be expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. This peak provides the melting point of the compound. Other events, such as crystallization or solid-solid phase transitions, would also be detectable as exothermic or endothermic peaks, respectively. researchgate.netresearchgate.net

Reactivity and Coordination Chemistry

Oxidation Reactivity Channels of N-phenyl-2-(pyridin-2-yl)acetamide Analogues

The oxidation of this compound analogues has been explored, revealing specific pathways and reactivity patterns with different oxidizing agents.

Studies on the oxidation of related N-aryl-2-pyridylacetamides using peracids, such as peroxyacetic acid, have shown that the reaction proceeds via the formation of an N-oxide. This initial oxidation occurs at the pyridine (B92270) nitrogen atom, which is the most nucleophilic site in the molecule. The subsequent steps of the reaction are influenced by the nature of the substituents on the N-aryl group. For instance, the presence of electron-donating or electron-withdrawing groups can affect the stability of the N-oxide intermediate and influence the final products.

Beyond peracids, the reactivity of this compound analogues with other oxidizing agents has been investigated. These studies provide insights into the compound's broader oxidative behavior. The specific outcomes of these reactions are highly dependent on the oxidant used and the reaction conditions.

Coordination Chemistry of this compound as a Ligand

This compound functions as a versatile ligand in coordination chemistry, forming complexes with various transition metals.

This compound readily forms complexes with transition metal ions, with a notable example being its coordination with copper(II). The formation of these complexes is driven by the donation of electron pairs from the nitrogen and oxygen atoms of the ligand to the metal center. The resulting complexes often exhibit distinct colors and magnetic properties, which are characteristic of the metal ion and its coordination environment.

Electronic characterization, often carried out using spectroscopic methods like UV-Vis and EPR spectroscopy, provides insights into the electronic structure of the metal center and the nature of the metal-ligand bonding. These studies are crucial for understanding the magnetic and redox properties of the complexes.

C-H Functionalization and Olefination Reactions on the Pyridine Ring

The amide functionality in conjunction with the pyridine nitrogen of this compound allows it to act as an effective directing group in transition metal-catalyzed reactions. This enables the activation of otherwise inert C-H bonds on the pyridine ring for further functionalization. One such key transformation is oxidative olefination, a reaction that forms a new carbon-carbon double bond on the pyridine ring.

In studies on the closely related N-(pyridin-2-yl)acetamide, the amide group has been shown to direct the functionalization of the pyridine ring. mdpi.com This process involves the formation of a metallacyclic intermediate, which brings the catalyst into close proximity to the C-H bonds of the pyridine, facilitating their cleavage and subsequent coupling with an alkene.

A significant aspect of these directed reactions is their high degree of regioselectivity. For substrates like N-(pyridin-2-yl)acetamide, C-H functionalization occurs preferentially at the C3-position of the pyridine ring. mdpi.com This position is distal to the nitrogen atom of the pyridine ring that participates in the initial coordination with the metal catalyst. When both the C3 and C5 positions are available, as in 2,6-N-(pyridin-2-yl)bisacetamide, a bis-substituted product can be obtained, demonstrating the directing group's ability to control functionalization at these distal sites. mdpi.com This selectivity is crucial for the synthesis of specifically substituted pyridine derivatives.

Both rhodium and ruthenium-based catalysts have proven effective for C-H functionalization reactions directed by nitrogen-containing groups, including those found in this compound.

Rhodium-Catalyzed Systems Rhodium(III) catalysts are particularly effective for the oxidative olefination of N-acyl-2-aminopyridine derivatives. mdpi.com A typical catalytic system involves a rhodium precursor, such as [RhCp*Cl2]2, activated by a silver salt like AgSbF6. mdpi.com The reaction often requires an oxidant, for example, copper(II) acetate (B1210297) (Cu(OAc)2), to regenerate the active Rh(III) catalyst. mdpi.com This system has been successfully used for the olefination of N-(pyridin-2-yl)acetamide with ethyl acrylate (B77674). mdpi.com While no product was formed with styrene, the reaction with ethyl acrylate proceeded to full conversion under optimized conditions. mdpi.com

Table 1. Representative Rhodium-Catalyzed Olefination System

ComponentExample Compound/FormulaRoleReference
Catalyst Precursor[RhCp*Cl₂]₂Source of active Rh(III) species mdpi.com
AdditiveAgSbF₆Halide scavenger, generates cationic catalyst mdpi.com
OxidantCu(OAc)₂Regenerates the active catalyst mdpi.com
SubstrateN-(pyridin-2-yl)acetamideReactant with directing group mdpi.com
Coupling PartnerEthyl acrylateSource of the olefin group mdpi.com
Solvent1,2-Dichloroethane (DCE)Reaction medium mdpi.com

Ruthenium-Catalyzed Systems Ruthenium catalysts are also widely used for C-H functionalization and are often a more cost-effective alternative to rhodium. mdpi.com Ruthenium(II) catalysts, such as [RuCl2(p-cymene)]2, are commonly employed. mdpi.comrsc.org These catalysts have been used in the synthesis of indoles through the intermolecular annulation of N-aryl-2-aminopyridines and sulfoxonium ylides, substrates that share the N-aryl-2-aminopyridine core with the target compound. rsc.org This demonstrates the applicability of ruthenium catalysts for activating C-H bonds in systems directed by a 2-aminopyridine (B139424) moiety. rsc.org Generally, ruthenium-catalyzed C-H arylations can be directed by various heteroatom-containing groups, including amides. mdpi.com

Hydrolytic Stability and Amide Bond Cleavage Mechanisms

The amide bond is generally stable due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. youtube.com However, its cleavage through hydrolysis can occur under specific conditions, typically catalyzed by acid or base. youtube.comresearchgate.net The stability and cleavage mechanism of the amide bond in this compound are influenced by its specific structural features.

The hydrolysis can proceed through several mechanisms:

Direct Hydrolysis (Scission) : This involves the direct nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide. youtube.comresearchgate.net This process is often slow under neutral conditions but is accelerated by acid or base. Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com

Intramolecular Catalysis : The pyridine ring within the this compound structure can potentially act as an internal catalyst. Under acidic conditions, the pyridine nitrogen can be protonated. youtube.com This protonated form could facilitate hydrolysis, or the basic nitrogen itself could act as an intramolecular nucleophile or general base catalyst, although such a mechanism is less common for simple amides. The presence of nearby functional groups is known to influence amide bond stability significantly. acs.org

Substituent Effects : The stability of the amide bond can be influenced by remote substituents. acs.org Studies on N-acylated amino acid amides have shown that electron-donating groups on a remote N-terminal aromatic acyl group can accelerate the hydrolysis of a distant amide bond. acs.org This suggests that the electronic properties of the phenyl group on the amide nitrogen in this compound could modulate the reactivity of the amide linkage.

Cleavage of acetamide (B32628) groups is a known synthetic transformation, often requiring forcing conditions such as treatment with hydrazine (B178648) hydrate (B1144303) in boiling ethanol (B145695) to achieve deprotection. nih.gov

Table 2. Amide Bond Cleavage Mechanisms

MechanismDescriptionKey StepsReference
Acid-Catalyzed HydrolysisCleavage promoted by acidic conditions.1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of the amine. youtube.com
Base-Catalyzed HydrolysisCleavage promoted by basic conditions.1. Nucleophilic attack by hydroxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion (a poor leaving group). researchgate.net
Intramolecular CatalysisNeighboring functional groups within the molecule participate in the reaction.The pyridine nitrogen could potentially act as a nucleophile or general base to assist the attack of water. acs.org

Compound Index

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like N-phenyl-2-(pyridin-2-yl)acetamide, DFT calculations are employed to model its structure, vibrational spectra, and electronic behavior with high precision.

Geometrical optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral (torsion) angles.

The molecule consists of three key components: a phenyl group, a pyridin-2-yl group, and an acetamide (B32628) linker. The relative orientation of these groups gives rise to different conformers. In a related molecule, N-phenyl-N-(pyridin-4-yl)acetamide, DFT calculations have shown that the amide unit is nearly planar. researchgate.net The dihedral angles between this amide plane and the phenyl and pyridine (B92270) rings are significant, indicating that the rings are twisted out of the amide plane and not fully conjugated with the amide unit. researchgate.net Similarly, for N-phenyl-2-(phenylsulfanyl)acetamide, the phenyl and acetamide groups are found to be almost coplanar, while the sulfanylbenzene group is nearly perpendicular to this plane. nih.gov

Conformational analysis for this compound would involve systematically rotating the single bonds—specifically the C-N bond of the amide and the C-C bond connecting the pyridine ring to the methylene (B1212753) bridge—to identify all stable conformers and their relative energies. The conformer with the lowest calculated energy is predicted to be the most abundant in the gas phase. Studies on similar tertiary amides have revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium around the amide C-N bond, which can be investigated using DFT. scielo.br

Table 1: Representative Optimized Geometrical Parameters for Acetamide Derivatives (from DFT Studies) Note: This table presents typical bond lengths and angles from DFT calculations on analogous structures to illustrate expected values.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)Reference Compound
C=O (Amide)~1.23-N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
C-N (Amide)~1.37-N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
N-C (Phenyl)~1.43-N-phenyl-N-(pyridin-4-yl)acetamide researchgate.net
O=C-N (Amide)-~122.2N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
C-N-C-~116.2N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical predictions are crucial for assigning the experimental vibrational bands to specific molecular motions, such as stretching, bending, and twisting of bonds.

For the analogous compound 2-phenyl-N-(pyrazin-2-yl)acetamide, researchers performed DFT calculations to obtain theoretical vibrational frequencies. nih.gov These calculated values were then compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, showing good agreement after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov

Key vibrational modes for this compound would include:

N-H Stretching: In secondary amides, this appears as a strong band, typically around 3300 cm⁻¹.

C=O Stretching (Amide I): This is a very strong and characteristic absorption for amides, usually found in the 1650-1680 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene bridge (CH₂) would show stretching modes around 2850-2960 cm⁻¹.

Pyridine and Phenyl Ring Vibrations: These rings exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.

By correlating the calculated frequencies with experimental spectra, a detailed and reliable assignment of the vibrational modes can be achieved. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. DFT provides a powerful framework for calculating various electronic properties and reactivity descriptors that help in understanding and predicting the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netamazonaws.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov In studies of similar acetamide derivatives, the HOMO-LUMO analysis has been used to understand charge transfer within the molecule. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. A molecule with a large energy gap is considered "hard." researchgate.net

Chemical Softness (S) = 1 / η: The reciprocal of hardness. "Soft" molecules are more reactive.

Electronegativity (χ) = (I + A) / 2: Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) = χ² / (2η): Measures the propensity of a species to accept electrons.

Table 2: Global Reactivity Descriptors and Their Significance Note: This table defines key reactivity indices derived from HOMO-LUMO energies.

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. Small gap = high reactivity. amazonaws.com
Chemical Hardness (η)(I - A) / 2Resistance to deformation of electron cloud. High hardness correlates with a large gap. researchgate.net
Electronegativity (χ)(I + A) / 2Electron-attracting power of the molecule. nih.gov
Electrophilicity Index (ω)χ² / (2η)A measure of the stabilization in energy after accepting additional electronic charge. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution and bonding within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilizing energy associated with electron delocalization (hyperconjugation). nih.gov

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

In an MESP map:

Red regions indicate negative electrostatic potential. These are electron-rich areas, susceptible to attack by electrophiles. For this compound, the most negative potential is expected around the carbonyl oxygen atom and the pyridine nitrogen atom. nih.govnih.gov

Blue regions indicate positive electrostatic potential. These are electron-poor areas, susceptible to attack by nucleophiles. Positive potentials are typically found around hydrogen atoms, particularly the amide N-H hydrogen (if present in a secondary amide) and hydrogens attached to the aromatic rings. nih.gov

Green regions represent areas of neutral or near-zero potential.

The MESP map provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from HOMO-LUMO and NBO analyses. nih.govnih.gov

Fukui Functions and Local Reactivity Prediction

The reactivity of a molecule is not uniform across its structure; certain atoms or functional groups are more susceptible to chemical attack than others. Fukui functions are a key concept within Density Functional Theory (DFT) that helps to identify these reactive sites. By analyzing the change in electron density as electrons are notionally added to or removed from the molecule, Fukui functions can pinpoint the regions most likely to engage in nucleophilic, electrophilic, or radical attacks.

While specific Fukui function analyses for this compound were not detailed in the surveyed literature, studies on analogous heterocyclic compounds demonstrate the utility of this approach. For instance, the analysis of related molecules often involves calculating condensed Fukui functions to predict which atoms are the most probable sites for electrophilic and nucleophilic attack. acs.org This is complemented by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals helps to determine the charge transfer that occurs within the molecule, offering further insight into its reactivity. nih.gov For this compound, one would expect the nitrogen and oxygen atoms to be likely sites for electrophilic attack due to their lone pairs of electrons, while the electron-deficient regions of the pyridine and phenyl rings could be susceptible to nucleophilic attack.

Intermolecular Interactions and Molecular Recognition Studies

The biological or material science applications of a compound are fundamentally governed by its interactions with other molecules. Computational methods like molecular docking and interaction analysis are crucial for predicting and understanding these intermolecular forces.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Although docking studies specifically for this compound are not prominent in the available research, extensive docking simulations have been performed on structurally related molecules, illustrating the potential interaction modes for this class of compounds. For example, derivatives have been docked against various macromolecular targets to elucidate their binding affinities and poses. ijper.org A study on the related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, involved docking it against the Insulin-like growth factor 1 receptor (IGF-1R), a key target in cancer research, to predict non-covalent interactions. nih.govnih.gov Similarly, other related acetamide derivatives have been docked with proteins like Factor VIIa, which is involved in the blood coagulation cascade. ijper.org These studies underscore the utility of docking in identifying how this compound might interact with various biological macromolecules.

Table 1: Examples of Molecular Docking Studies on Related Acetamide Compounds

Compound Macromolecular Target PDB ID Reference
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Insulin-like growth factor 1 receptor 5FXR nih.govnih.gov
N-phenyl-2-(phenyl-amino) acetamide derivatives Factor VIIa Not Specified ijper.org

Following molecular docking, a detailed analysis of the predicted binding pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. Theoretical predictions for compounds structurally similar to this compound highlight the importance of several key interaction types.

In simulations with the Insulin-like growth factor 1 receptor, the related ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was predicted to form multiple non-covalent bonds, including hydrogen bonds and hydrophobic interactions. nih.gov Hydrogen bonds typically involve the amide N-H or C=O groups, which are present in this compound, acting as donors and acceptors, respectively. The pyridine and phenyl rings are well-suited for participating in π-π stacking and hydrophobic interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in a receptor's binding pocket. These collective interactions determine the stability and specificity of the binding.

Table 2: Common Predicted Ligand-Receptor Interactions for Related Compounds

Interaction Type Potential Involving Groups in this compound Example from Related Molecules
Hydrogen Bonding Amide N-H (donor), Amide C=O (acceptor), Pyridine N (acceptor) Predicted in docking with IGF-1R. nih.gov
π-π Stacking Phenyl ring, Pyridine ring Commonly observed with aromatic residues in protein binding sites.

| Hydrophobic Interactions | Phenyl ring, Pyridine ring, Methylene bridge | Predicted in docking with IGF-1R. nih.gov |

Advanced Computational Methodologies

Beyond reactivity and binding, computational chemistry can predict a range of physical and material properties, including a molecule's response to electric fields and its thermodynamic characteristics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. The first-order hyperpolarizability (β) of a molecule is a key theoretical parameter used to predict its potential for NLO activity.

Computational studies on analogous compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have included first-order hyperpolarizability calculations using DFT methods. nih.gov Such calculations for this compound would involve optimizing its geometry and then computing the β value. A high β value suggests significant NLO potential. The presence of donor groups (like the amide) and acceptor groups (like the pyridine ring) connected through a π-conjugated system can lead to enhanced hyperpolarizability. A theoretical investigation of this property could therefore reveal potential applications for this compound in materials science.

Theoretical methods can be used to predict the thermochemical properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy (H). These properties are fundamental to understanding the molecule's stability, energy content, and behavior under varying temperatures, which is vital for chemical process design and safety analysis.

While a full theoretical thermochemical profile for this compound is not available in the reviewed literature, data exists for its core structural component, N-phenylacetamide (also known as acetanilide). chemeo.com These values, often derived from a combination of experimental measurements and theoretical calculations, provide a baseline for understanding the thermodynamic contributions of the N-phenylacetamide fragment within the larger molecule.

Table 3: Selected Thermochemical Properties of N-phenylacetamide

Property Value Unit
Standard solid enthalpy of combustion (ΔcH°solid) -4224.8 kJ/mol
Solid phase enthalpy of formation at standard conditions (ΔfH°solid) -205.8 kJ/mol
Enthalpy of fusion at standard conditions (ΔfusH°) 21.9 kJ/mol
Solid phase heat capacity (Cp,solid) at 298.15 K 166.4 J/mol·K

Data sourced from Cheméo for N-phenylacetamide. chemeo.com

Table of Mentioned Compounds

Compound Name
This compound
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
N-phenylacetamide (Acetanilide)
2-phenyl-N-(pyrazin-2-yl)acetamide
N-phenyl-2-(phenyl-amino) acetamide
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide
Escherichia coli
Bacillus subtilis

Structure Property Relationships in N Phenyl 2 Pyridin 2 Yl Acetamide Derivatives

Influence of Substituent Effects on Electronic and Steric Properties

The electronic influence of a substituent is commonly quantified by the Hammett constant (σ), which reflects the electron-donating or electron-withdrawing nature of a group. pharmacy180.comwikipedia.org For instance, electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), decrease the electron density of the aromatic ring, while electron-donating groups, like amino (NH₂) or methoxy (B1213986) (OCH₃), increase it. worldscientific.com A study on N-phenylacetamide derivatives using density functional theory (DFT) calculations revealed a direct correlation between the aromaticity of the phenyl ring and the electronic nature of the substituents. worldscientific.com The aromaticity was found to decrease in the order of NO₂ > CN > CF₃ > Br > Cl > F > H > CH₃ > NH₂ for substituents at both the meta and para positions, which aligns with their Hammett constants. worldscientific.com

Steric effects, which arise from the spatial arrangement of atoms, are also critical. The Taft steric parameter (Eₛ) is a widely used metric to quantify these effects. nih.govwikipedia.org Bulky substituents can hinder the approach of reactants, influence the preferred conformation of the molecule, and affect the planarity of the system. For example, in para-substituted methcathinone (B1676376) analogues, the steric character of the substituent, as defined by Taft's Eₛ, was shown to significantly affect their biological activity. nih.gov While direct quantitative data for N-phenyl-2-(pyridin-2-yl)acetamide derivatives is sparse in the literature, the principles derived from related N-phenylacetamides are applicable. nih.gov

The interplay of these electronic and steric factors is crucial. For instance, the introduction of an electron-withdrawing group on the aromatic ring of N-methylacetanilide was found to decrease the ratio of the cis conformer, and this ratio correlated well with the Hammett sigma values of the substituents. This demonstrates how electronic effects can directly influence conformational preferences.

Table 1: Hammett (σ) and Taft (Eₛ) Parameters for Common Substituents

Substituentσ_metaσ_paraEₛ
-H0.000.00+1.24
-CH₃-0.07-0.170.00
-F+0.34+0.06+0.78
-Cl+0.37+0.23+0.27
-Br+0.39+0.23+0.08
-NO₂+0.71+0.78-1.01
-CN+0.56+0.66-0.51
-OCH₃+0.12-0.27+0.69
-NH₂-0.16-0.66+0.61

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound derivatives is not static. Rotation around single bonds allows for the existence of various conformers, with the relative energies of these conformers determining the molecule's preferred shape. The amide bond (C-N) itself has a significant barrier to rotation due to partial double bond character, which can lead to the existence of cis and trans isomers. researchgate.net

Key rotational barriers in this compound include the bond between the pyridinyl ring and the adjacent methylene (B1212753) group, the bond between the methylene group and the carbonyl carbon, and the bond between the amide nitrogen and the phenyl ring. The planarity of the amide unit and the dihedral angles between the aromatic rings and the amide plane are crucial conformational parameters.

In a crystal structure study of N-phenyl-N-(pyridin-4-yl)acetamide, the amide unit was found to be nearly planar. The dihedral angles between the amide plane and the benzene (B151609) and pyridine (B92270) rings were 58.40(5)° and 61.51(5)°, respectively, indicating a non-coplanar arrangement. This twisted conformation suggests that conjugation between the aromatic rings and the amide unit is not fully realized in the solid state. For related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, folded conformations are stabilized by intramolecular hydrogen bonds. researchgate.net

Table 2: Representative Dihedral Angles from Crystal Structures of Related Amides

CompoundDihedral Angle 1 (Description)Angle (°)Dihedral Angle 2 (Description)Angle (°)
N-phenyl-N-(pyridin-4-yl)acetamideAmide plane vs. Benzene ring58.40Amide plane vs. Pyridine ring61.51
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamidePyrimidine ring vs. Benzene ring56.18--
N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamidePyrimidine ring vs. Benzene ring67.84--

Modulating Ligand-Metal Interaction Affinities through Structural Perturbations

The pyridinyl nitrogen and the amide oxygen of this compound derivatives provide potential coordination sites for metal ions, making these compounds effective ligands in coordination chemistry. The affinity of these ligands for different metal ions can be finely tuned by altering their molecular structure.

Structural perturbations, such as the introduction of substituents on the aromatic rings, can modulate the ligand-metal interaction affinity in several ways. Electron-donating substituents on the pyridine ring increase its basicity, which generally leads to stronger coordination to metal ions. Conversely, electron-withdrawing substituents decrease the basicity and weaken the metal-ligand bond. nih.govresearchgate.net

A recent study on a copper(II) complex with a novel ligand containing a pyridin-2-yl and an acetamide (B32628) moiety, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, demonstrated that the ligand coordinates to the copper(II) ion through the pyridinic nitrogen, the azomethine nitrogen, and the thionic sulfur atom. mdpi.com This highlights the chelating potential of molecules containing the pyridin-2-yl group. The stability of metal complexes is often quantified by the stability constant (log β), with higher values indicating a more stable complex. nih.gov

The steric profile of the ligand also plays a crucial role. Bulky substituents near the coordination sites can hinder the approach of the metal ion, leading to weaker binding or forcing a different coordination geometry. The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, is also a key factor. By modifying the linker between the pyridine and acetamide moieties, the "bite angle" of the chelate can be altered, further influencing the stability of the resulting metal complex.

Table 3: Stability Constants (log β) for Related Pyridine-Containing Ligands with Metal Ions

LigandMetal Ionlog βCoordination Mode
4-(2-Pyridylazo)resorcinol (PAR)Zn(II)12.15Tridentate
4-(2-Pyridylazo)resorcinol (PAR)Cu(II)Not reportedTridentate
PyridoxamineCu(II)10.9Bidentate
6-(4,7-dimethoxy-2-benzothiazolyl)-N-(2,5-dimethoxyphenyl)-2-pyridinecarbothioamidePd(II)4.31Pincer

Correlation between Molecular Architecture and Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecular structure and electronic environment of this compound derivatives. The spectroscopic signatures are highly sensitive to the molecular architecture, and correlations can be drawn between structural modifications and the resulting spectral changes.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by the electronic effects of nearby substituents. For example, in a series of N-(substituted phenyl)-2-cyanoacetamides, a good correlation was found between the substituent-induced chemical shifts and the Hammett substituent constants. researchgate.net Electron-withdrawing groups on the phenyl ring generally cause a downfield shift (higher ppm) of the amide N-H proton and the aromatic protons, while electron-donating groups cause an upfield shift. nih.gov Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms in the aromatic rings are sensitive to the electronic nature of the substituents. nih.gov

IR spectroscopy is particularly useful for identifying the functional groups within the molecule. The stretching frequency of the carbonyl group (C=O) in the amide is a sensitive probe of its electronic environment. In N-(substituted phenyl)-2-cyanoacetamides, the C=O stretching frequency was found to correlate with Hammett substituent constants. researchgate.net Electron-withdrawing substituents on the phenyl ring tend to increase the C=O stretching frequency. The N-H stretching frequency is also informative about hydrogen bonding interactions.

The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. scielo.org.za The position and intensity of these bands are affected by the extent of conjugation and the presence of substituents. Electron-donating groups can cause a bathochromic (red) shift of the absorption maximum, while electron-withdrawing groups may cause a hypsochromic (blue) shift. A study of 2-phenyl-N-(pyrazin-2-yl)acetamide, a close analog, showed a π to π* transition with a λₘₐₓ at 305 nm. scielo.org.za

Table 4: Representative Spectroscopic Data for N-phenylacetamide Derivatives and Analogs

CompoundTechniqueKey Signal/Wavenumber/λₘₐₓObservation
N-phenyl-2-cyanoacetamide (unsubstituted)¹³C NMR (ppm)δ(C=O) ~164Position of carbonyl carbon signal.
N-(4-nitrophenyl)-2-cyanoacetamide¹³C NMR (ppm)δ(C=O) downfield shiftEffect of electron-withdrawing group.
2-Phenyl-N-(pyrazin-2-yl)acetamideIR (cm⁻¹)ν(C=O) 1662Carbonyl stretching frequency.
2-Phenyl-N-(pyrazin-2-yl)acetamide¹H NMR (ppm)δ(CH₂) 3.77Singlet for methylene protons.
2-Phenyl-N-(pyrazin-2-yl)acetamideUV-Vis (nm)λₘₐₓ 305π → π* transition.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Acetamide (B32628) Analogues

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk The future of acetamide synthesis, including for analogues of N-phenyl-2-(pyridin-2-yl)acetamide, is geared towards greener and more atom-economical approaches.

Key areas of development include:

Catalytic Direct Amidation: Significant research is focused on the direct condensation of carboxylic acids and amines, a process that ideally produces only water as a byproduct. acs.org This avoids the use of wasteful coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU). ucl.ac.uk Novel catalysts, including those based on boronic acids and reusable Brønsted acidic ionic liquids, are being developed to facilitate this transformation under milder conditions. acs.orgsigmaaldrich.com For instance, boronic acid catalysis has shown promise for direct and waste-free amidations at room temperature. sigmaaldrich.com

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field, offering high selectivity and operation under environmentally benign aqueous conditions. rsc.org Hydrolase enzymes can be used in low-water systems to shift the equilibrium towards amide synthesis, while ATP-dependent enzymes provide an alternative route in aqueous media. rsc.org

Solvent-Free and Alternative Energy-Input Methods: To minimize the environmental impact of solvents like DMF and CH2Cl2, which are commonly used in amide synthesis, solvent-free reaction conditions are being explored. ucl.ac.uksemanticscholar.org Techniques such as mechanochemistry (ball milling) and the use of microwave irradiation are emerging as viable, energy-efficient alternatives. researchgate.netarchivepp.com For example, a solvent-free method using boric acid as a catalyst has been reported for the rapid synthesis of various amides. semanticscholar.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a sustainable platform for activating organic molecules under mild conditions, enabling the synthesis of amides from a variety of starting materials, including halides and arenes. nih.gov This approach provides a robust alternative to traditional condensation reactions. nih.gov

A comparison of traditional and emerging sustainable synthesis strategies is highlighted below:

FeatureTraditional Methods (e.g., Coupling Reagents)Emerging Sustainable Methods
Reagents Stoichiometric, often high molecular weightCatalytic amounts of promoters
Byproducts Significant chemical wastePrimarily water or recyclable catalysts
Solvents Often hazardous (e.g., DMF, CH2Cl2)Greener solvents, aqueous media, or solvent-free
Conditions Varied, can be harshOften milder, room temperature, ambient pressure
Atom Economy LowHigh

Application of Advanced In-situ Spectroscopic Probes for Reaction Monitoring

To optimize novel synthetic methodologies, a detailed understanding of reaction kinetics, pathways, and the behavior of intermediates is crucial. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, providing a continuous stream of data without the need for sampling.

For the synthesis of this compound and its analogues, the following probes are particularly relevant:

In-situ FTIR (ReactIR™): This technology allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking their unique infrared absorption bands. mt.com In amide synthesis via an acid chloride intermediate, for example, one can simultaneously observe the consumption of the starting carboxylic acid and thionyl chloride, the appearance and subsequent consumption of the reactive acid chloride intermediate, and the formation of the final amide product. mt.com This provides invaluable information on reaction onset, progression, and endpoint, which is critical for ensuring process safety and efficiency, especially for exothermic reactions. mt.com

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information about species in the reaction mixture. 31P NMR, for instance, has been instrumental in elucidating the mechanism of amidation reactions that proceed via phosphonium salt intermediates, allowing for the direct observation and characterization of these reactive species. acs.org

Near-Infrared (NIR) Spectroscopy: In-situ NIR has been successfully applied to monitor concentrations of key analytes like glucose and ammonium (B1175870) in complex environments such as fermentation broths. nih.gov This demonstrates its potential for monitoring starting materials and reagents in large-scale chemical syntheses, even in heterogeneous mixtures. nih.gov

These in-situ techniques provide a "molecular video" of the chemical process, enabling faster process development, optimization, and scale-up, while also ensuring greater safety and control.

Integration of Machine Learning and Artificial Intelligence in Predictive Computational Chemistry

Future research will likely focus on:

De Novo Molecular Design: Generative AI models, trained on vast datasets of known molecules, can design novel molecular structures with desired properties. elsevier.comrsc.org These data-driven approaches can explore a much wider chemical space than traditional library-based methods, suggesting new acetamide analogues with potentially enhanced biological activity or improved physicochemical properties. rsc.org

Property Prediction: Machine learning (ML) models are increasingly used to accurately predict a wide range of molecular properties, such as binding affinity to a biological target, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, and even basic physical properties like melting and boiling points. mit.eduacs.org This allows for the rapid virtual screening of thousands of potential candidates, prioritizing the most promising ones for synthesis and experimental testing. frontiersin.org User-friendly applications are being developed to make these powerful predictive tools accessible to chemists without extensive programming expertise. mit.edu

Retrosynthesis and Reaction Prediction: AI is being applied to the complex challenge of synthesis planning. elsevier.com By learning from the vast body of published chemical reactions, ML models can propose viable synthetic routes for novel molecules, accelerating the "make" phase of research and helping to identify more efficient or sustainable pathways. elsevier.comrsc.org

AI/ML ApplicationFunction in Chemical ResearchRelevance to Acetamide Derivatives
Generative Models Design of novel molecules with optimized properties. elsevier.comrsc.orgCreating new analogues of this compound with potentially superior efficacy or safety.
Predictive Modeling Forecast biological activity, toxicity, and physical properties. mit.eduverisimlife.comVirtually screening derivatives to select candidates for synthesis, reducing time and cost.
Retrosynthesis Propose efficient and novel synthetic routes. elsevier.comAccelerating the synthesis of newly designed acetamide analogues.

Exploration of this compound and its Derivatives in Advanced Materials Science

While the primary research focus for many acetamide derivatives has been in medicinal chemistry, their structural motifs, particularly the pyridine (B92270) ring, suggest significant potential in materials science. The pyridine moiety is known to impart unique electronic and coordination properties to materials. rsc.org

Emerging research avenues include:

Conductive Polymers and Organic Electronics: Pyridine-containing polymers are known to exhibit electrical conductivity and can be used to create conductive films or coatings. The π-deficient nature of the pyridine ring makes these polymers interesting candidates for n-doping, a property useful for developing anode materials in organic batteries. acs.org Derivatives of this compound could be explored as monomers or building blocks for novel conjugated polymers with tailored electronic properties. acs.org

Sensors and Biosensors: The nitrogen atom in the pyridine ring can coordinate with metal ions, a property that can be harnessed for sensing applications. rsc.org Polymers or materials incorporating the this compound structure could be designed to selectively bind to specific metal ions, leading to a detectable optical or electronic response.

Nonlinear Optical (NLO) Materials: Organic molecules with donor-acceptor functionalities and extended π-systems can exhibit NLO properties, which are valuable for applications in telecommunications and optical computing. Research on aniline-based amides has already explored their potential as NLO materials using a combination of synthesis and computational analysis. researchgate.net The structure of this compound, containing both electron-rich and electron-deficient aromatic systems, makes its derivatives promising candidates for this field of advanced materials.

Functional Nanomaterials: Pyridine-containing block copolymers can self-assemble into highly ordered nanostructures like micelles and vesicles. rsc.org These nano-assemblies are responsive to stimuli such as pH and have potential applications in catalysis and as cargo-releasing nanomaterials. rsc.org

The exploration of this compound and its analogues in these areas could lead to the development of novel functional materials with a wide range of applications beyond the biomedical field.

Q & A

Q. What are the standard pharmacological models for evaluating the anticonvulsant activity of N-phenyl-2-(pyridin-2-yl)acetamide derivatives?

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests are widely used for preliminary screening. MES identifies compounds that prevent seizure spread, while scPTZ detects agents that raise seizure thresholds. Rotarod testing evaluates neurotoxicity by assessing motor coordination . For refractory epilepsy models, the 6-Hz psychomotor seizure test (using 32 mA current for 3 seconds) is critical, as it mimics therapy-resistant partial seizures and identifies novel mechanisms of action .

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound analogs?

Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position of the anilide fragment enhance anticonvulsant activity in MES models while reducing neurotoxicity. For example, 3-(trifluoromethyl) derivatives show superior protection (ED₅₀ = 30–100 mg/kg) compared to chloro-substituted analogs, which are often inactive. Fluorine substitution increases lipophilicity, improving CNS penetration .

Q. What synthetic strategies are employed to prepare this compound derivatives?

A common approach involves alkylation of amines with chlorinated ketones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone), followed by condensation with pyridinyl acetamide precursors. Acidic reduction of nitro intermediates (using Fe/HCl) and coupling with cyanoacetic acid under condensing agents (e.g., DCC) yield target compounds .

Advanced Research Questions

Q. How do voltage-gated sodium channel (VGSC) binding assays explain the anticonvulsant mechanism of this compound derivatives?

In vitro radioligand binding studies (e.g., using [³H]-batrachotoxinin A) reveal that active derivatives (e.g., compound 20) act as moderate VGSC blockers (site 2 binding). This mechanism aligns with classical AEDs like phenytoin but with lower affinity (IC₅₀ ≈ 50–100 µM), suggesting additional targets or allosteric modulation .

Q. What methodological challenges arise when reconciling contradictory activity data between MES and 6-Hz models?

While MES-active compounds (e.g., 3-CF₃ derivatives) often fail in 6-Hz screens, exceptions like compound 24 (100% protection at 100 mg/kg) highlight model-specific mechanisms. To resolve contradictions, combine electrophysiological assays (e.g., patch-clamp) with transcriptomic profiling to identify off-target effects or novel pathways .

Q. How can computational approaches optimize the pyrrolidine-2,5-dione → acetamide scaffold transition for enhanced activity?

Molecular docking (using AutoDock Vina) and QSAR analyses demonstrate that replacing the cyclic imide with a flexible acetamide bond improves steric compatibility with VGSC domains. Substituent effects on π-π stacking (pyridinyl ring) and hydrogen bonding (amide NH) are critical for potency .

Methodological Guidance

Q. What experimental designs mitigate neurotoxicity in preclinical studies of this compound analogs?

  • Dose optimization : Use rotarod testing to determine TD₅₀ (neurotoxic dose) and calculate protective indices (PI = TD₅₀/ED₅₀). For example, compound 20 has PI > 5, indicating a safer profile than phenytoin (PI ≈ 2) .
  • Acute vs. chronic toxicity : Monitor oxidative stress markers (e.g., ROS levels) and histopathological changes in hippocampal neurons during subchronic dosing .

Q. How should researchers address discrepancies in metabolic stability across species?

  • In vitro assays : Use liver microsomes (human vs. rodent) to compare CYP450-mediated hydrolysis rates.
  • Isotopic labeling : Track metabolites (e.g., cyanoacetamide byproducts) via LC-MS/MS. Rodent-specific glucuronidation often overestimates human metabolic clearance .

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